(5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperidine moiety, and a benzylidene group
Properties
Molecular Formula |
C21H26N2O3S2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N2O3S2/c24-14-11-17-9-4-5-12-22(17)19(25)10-6-13-23-20(26)18(28-21(23)27)15-16-7-2-1-3-8-16/h1-3,7-8,15,17,24H,4-6,9-14H2/b18-15- |
InChI Key |
DVZOANCMRBBOET-SDXDJHTJSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiazolidinone derivative with a benzylidene compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one has shown promise as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various therapeutic effects, depending on the target and the pathway affected.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Piperidine Derivatives: Compounds containing a piperidine moiety.
Benzylidene Compounds: Compounds with a benzylidene group.
Uniqueness
What sets (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industry.
Biological Activity
The compound (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S2 |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | DVZOANCMRBBOET-SDXDJHTJSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is proposed that the compound can inhibit enzyme activities by binding to their active sites, thereby altering biochemical pathways crucial for various physiological functions. The inhibition of enzymes like tyrosinase has been noted, which is significant in the context of skin pigmentation disorders .
2. Antioxidant Activity
The compound has shown potential antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants neutralize free radicals, thereby reducing cellular damage .
3. Tyrosinase Inhibition
In cell-based studies using B16F10 melanoma cells, the compound demonstrated effective inhibition of tyrosinase activity, which is critical in melanin production. This suggests its potential use in treating hyperpigmentation disorders .
Study on Tyrosinase Inhibition
A study evaluated various analogs of thiazolidinones for their inhibitory effects on tyrosinase in B16F10 cells. The results indicated that certain analogs significantly reduced tyrosinase activity without exhibiting cytotoxicity at low concentrations (≤20 µM). This positions the compound as a potential candidate for further development in dermatological applications .
Antioxidant Efficacy Assessment
In comparative antioxidant assays, this compound exhibited strong efficacy similar to established antioxidants. The results were derived from multiple experiments assessing the reduction of reactive oxygen species (ROS) in cellular models .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
